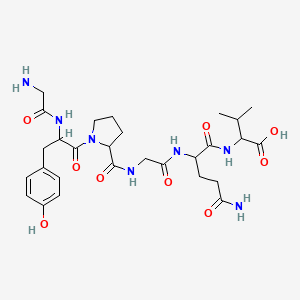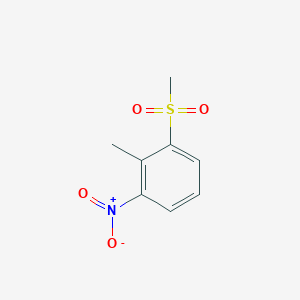![molecular formula C9H7N3 B12831421 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)
5-Methyl-1H-benzo[d]imidazole-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1H-benzo[d]imidazole-7-carbonitrile: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The compound’s structure consists of a benzimidazole ring with a methyl group at the 5-position and a cyano group at the 7-position. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile typically involves the cyclization of o-phenylenediamine with a suitable nitrile. One common method includes the reaction of o-phenylenediamine with 5-methyl-2-nitrobenzonitrile under acidic conditions, followed by reduction and cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Conversion to 5-methyl-1H-benzo[d]imidazole-7-amine.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Chemistry: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile is used as a building block in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: Research is ongoing to explore the compound’s therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .
相似化合物的比较
- 1H-Benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzo[d]imidazole-7-carbonitrile
- 7-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-5-carbonitrile
Comparison: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
属性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
6-methyl-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)11-5-12-9/h2-3,5H,1H3,(H,11,12) |
InChI 键 |
MFENPRHEDOVUSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)NC=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)



![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


